molecular formula C8H6BrNO3 B3145108 1-(3-Bromo-2-nitrophenyl)ethanone CAS No. 56759-31-0

1-(3-Bromo-2-nitrophenyl)ethanone

Cat. No.: B3145108
CAS No.: 56759-31-0
M. Wt: 244.04 g/mol
InChI Key: VDSHPCROLUAESO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 It is a brominated nitrophenyl derivative, characterized by the presence of both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Thiazole derivatives.

    Reduction: 1-(3-Bromo-2-aminophenyl)ethanone.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1-(3-Bromo-2-nitrophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-nitrophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine and nitro groups on the phenyl ring make it a versatile intermediate for various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-2-nitrophenyl)ethanone is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSHPCROLUAESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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